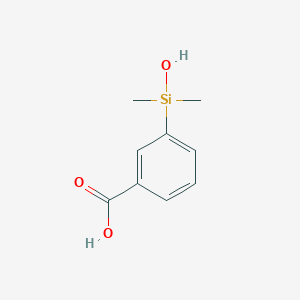
3-(Hydroxydimethylsilyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(hydroxydimethylsilyl)- is a unique compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a hydroxydimethylsilyl group attached to the benzoic acid structure. This compound is known for its reactivity and selectivity, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(hydroxydimethylsilyl)- typically involves the reaction of benzoic acid derivatives with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a suitable solvent and catalyst . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of benzoic acid, 3-(hydroxydimethylsilyl)- often employs green chemistry principles to minimize environmental impact. Ionic liquids are used as recycling agents, which serve multiple roles such as co-solvent, catalyst, and phase separation agent . This approach not only enhances the yield but also simplifies the separation process, making it more efficient and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(hydroxydimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different hydroxybenzoic acid forms.
Substitution: The hydroxydimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxyl radicals, which facilitate the oxidation process, and reducing agents like sodium borohydride for reduction reactions . The reactions are typically carried out in aqueous or organic solvents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxybenzoic acid derivatives, which have significant applications in different fields .
Applications De Recherche Scientifique
Benzoic acid, 3-(hydroxydimethylsilyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of benzoic acid, 3-(hydroxydimethylsilyl)- involves its interaction with specific molecular targets and pathways. The hydroxydimethylsilyl group plays a crucial role in enhancing the compound’s reactivity and selectivity. The compound can interact with enzymes and other biomolecules, leading to various biochemical effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzoic acid, 3-(hydroxydimethylsilyl)- include:
3-hydroxybenzoic acid: Known for its antioxidant properties.
p-hydroxybenzoic acid: Widely used as a preservative in the food industry.
Protocatechuic acid: Studied for its potential health benefits.
Uniqueness
What sets benzoic acid, 3-(hydroxydimethylsilyl)- apart from these similar compounds is the presence of the hydroxydimethylsilyl group, which significantly enhances its reactivity and selectivity. This unique structural feature makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H12O3Si |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
3-[hydroxy(dimethyl)silyl]benzoic acid |
InChI |
InChI=1S/C9H12O3Si/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6,12H,1-2H3,(H,10,11) |
Clé InChI |
ICKLGOPBEPREED-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


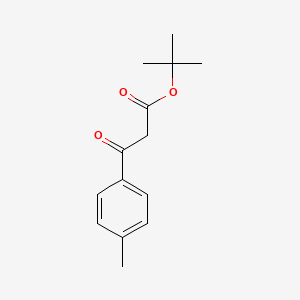
![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)
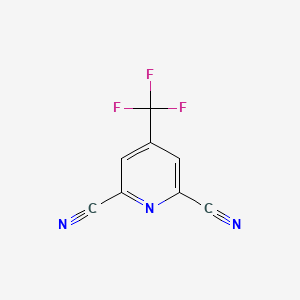

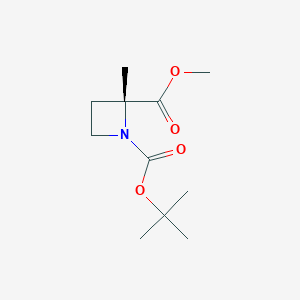

![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)
![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
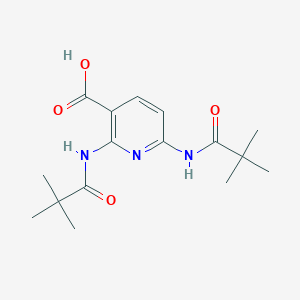
![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
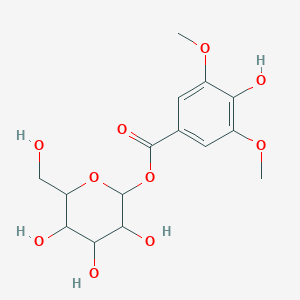
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)
